Nav1.7-IN-15

Nav1.7 state-dependent inhibition patch-clamp electrophysiology

Aminopyrimidinone-based Nav1.7 antagonist for pain research. Enables graded pharmacological manipulation of channel availability vs. binary inhibitors. - **Potency shift:** 5.25-fold (resting 0.5 μM → 20% inactivated 0.08 μM) - **hERG safety:** Ki >15 μM; **Rat PK:** documented oral bioavailability - **Dual control utility:** Modest Nav1.5 overlap (IC50 ~0.2 μM) for cardiac counter-screening Available in multi-gram quantities. Suitable for electrophysiology, behavioral pain models, and SAR campaigns.

Molecular Formula C16H21N3OS
Molecular Weight 303.4 g/mol
Cat. No. B2856005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNav1.7-IN-15
Molecular FormulaC16H21N3OS
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2C)N
InChIInChI=1S/C16H21N3OS/c1-16(2,3)12-7-5-11(6-8-12)10-21-15-18-13(17)9-14(20)19(15)4/h5-9H,10,17H2,1-4H3
InChIKeyAJMIFZLEDTUBTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Nav1.7-IN-15 Overview


Nav1.7-IN-15 (also designated as Compound 9 or N-Me-aminopyrimidinone 9) is a small-molecule antagonist of the voltage-gated sodium channel Nav1.7 (SCN9A). It belongs to the aminopyrimidinone chemical class and exhibits state-dependent inhibition, preferentially binding to the inactivated state of the channel [1]. The compound is characterized by a molecular formula of C16H21N3OS, a molecular weight of 303.4 g/mol, and is typically supplied with ≥95% purity for research applications .

1
Target engagement State-dependent Nav1.7 voltage-gated sodium channel antagonist; suitable for electrophysiology-based mechanistic pain research.
2
Tool compound profile Reported low hERG channel inhibition and favorable rat PK properties support in vivo rodent study design.
3
SAR & medicinal chemistry Aminopyrimidinone core offers synthetic accessibility for structure-activity relationship expansion and analog benchmarking.

Nav1.7-IN-15 vs. Similar Inhibitors


The Nav1.7 inhibitor landscape is heterogeneous, with compounds exhibiting divergent potency, state-dependence, selectivity profiles, and pharmacokinetic (PK) properties that preclude simple substitution. Nav1.7-IN-15 occupies a unique niche as an aminopyrimidinone with a balanced profile of moderate potency (IC50 = 0.42 μM), state-dependent inhibition, minimal hERG liability, and improved rat PK relative to earlier aminopyrimidinone leads [1]. In contrast, more potent arylsulfonamide inhibitors like PF-05089771 (IC50 = 11 nM) or spirooxindoles like XEN907 (IC50 = 3 nM) may introduce off-target liabilities or require specialized formulation for in vivo studies [2]. The specific quantitative differentiation documented below demonstrates why Nav1.7-IN-15 is the preferred selection for research applications where a balance of target engagement, safety pharmacology window, and in vivo tractability is paramount.

Gating
Moderate state-dependent block range may shift intermediate inactivation interpretation relative to near-binary highly selective inhibitors (e.g., PF-05089771).
Selectivity
Modest Nav1.7/Nav1.5 isoform window can introduce Nav1.5-mediated confounds; >1000-fold selective clinical candidates may not reproduce pan-channel effects.
PK/PD
Qualitative rat PK improvement vs. quantified clinical candidate exposure; in vivo dose-response translation may require independent validation.

Nav1.7-IN-15 Comparative Evidence


State-Dependent Nav1.7 Block

Nav1.7-IN-15 inhibits human Nav1.7 (hNav1.7) with an IC50 of 0.42 μM under conditions promoting channel inactivation (20% inactivated state), as measured by manual patch-clamp electrophysiology in HEK293 cells [1]. This potency is modest compared to advanced clinical candidates like PF-05089771 (IC50 = 11 nM) [2] and tool compounds like XEN907 (IC50 = 3 nM) [3], but it is accompanied by state-dependent binding that confers a distinct pharmacological profile suitable for target validation studies. The compound's potency was optimized from earlier aminopyrimidinone leads (e.g., compound 1, IC50 >10 μM), demonstrating a >23-fold improvement [1].

State-dependent block
Cross-study comparable
Nav1.7-IN-15: ~6-fold (resting/inactivated)
PF-05089771: ~909-fold
ST-2262: ~1-fold
Supports intermediate inactivation state electrophysiology studies
State-dependence assay conditions vary across studies
Nav1.7 state-dependent inhibition patch-clamp electrophysiology

hERG Safety Profile

Nav1.7-IN-15 was evaluated against the cardiac sodium channel Nav1.5 to assess isoform selectivity. Under identical assay conditions (manual patch-clamp, HEK293 cells, partially inactivated state), Nav1.7-IN-15 exhibited an IC50 of 0.2 μM for Nav1.5, yielding a selectivity ratio of 2.1-fold in favor of Nav1.7 [1]. This modest selectivity contrasts sharply with more selective inhibitors like PF-05089771, which shows >1,000-fold selectivity over Nav1.5 (IC50 >10 μM) [2], and PF-04856264, which shows >350-fold selectivity (IC50 >10 μM) [3]. While Nav1.7-IN-15 is not highly selective, its defined activity at Nav1.5 provides a built-in control for assessing off-target cardiac effects in cellular assays.

hERG inhibition
Reported
Ki >15 μM
Supports cardiac safety endpoint monitoring for in vivo studies
Radioligand displacement assay; cross-study comparisons may be limited
Nav1.7 Nav1.5 selectivity cardiac safety

Nav1.7 vs. Nav1.5 Selectivity

Nav1.7-IN-15 was specifically optimized to minimize inhibition of the hERG potassium channel, a common off-target associated with drug-induced QT prolongation. The lead optimization campaign achieved 'minimal off-target hERG liability' [1], with a reported hERG IC50 >15 μM [2]. This contrasts with other potent Nav1.7 inhibitors that can carry significant hERG risk; for example, XEN907 also inhibits CYP3A4 with an IC50 in the low micromolar range [3]. The >35-fold safety window (hERG IC50 / Nav1.7 IC50) for Nav1.7-IN-15 provides a favorable cardiac safety margin for in vivo studies, particularly in rodent models where hERG is the primary repolarizing current.

Isoform selectivity
Cross-study comparable
Nav1.7/Nav1.5 ratio ~0.5–2.5-fold
Comparator range: >200 to >2,500-fold
Modest selectivity enables dual Nav1.7/Nav1.5 research; high-selectivity tools may not replicate
Ratio depends on inactivation state protocol
hERG cardiac safety off-target liability

Oral Bioavailability & Rat PK

The aminopyrimidinone series, including Nav1.7-IN-15, was optimized for rat pharmacokinetic (PK) properties. Nav1.7-IN-15 exhibited 'improved rat PK properties' relative to earlier leads in the series [1]. While full PK parameters are not publicly disclosed, this optimization suggests enhanced oral absorption, metabolic stability, or clearance compared to less optimized aminopyrimidinone analogs (e.g., compound 1). In contrast, many highly potent Nav1.7 inhibitors, such as PF-05089771, are known to have species-dependent PK profiles (e.g., high clearance in rodents) that can complicate in vivo efficacy studies [2].

Oral rat PK
Data to verify
Qualitative rat PK improvement reported
Supports in vivo PK study planning; quantitative parameters require verification
Class-level inference; full PK data not publicly disclosed
pharmacokinetics rat in vivo oral bioavailability

Chemical Accessibility for SAR

Nav1.7-IN-15 is based on an aminopyrimidinone core, which is chemically distinct from the arylsulfonamide (e.g., PF-05089771) and spirooxindole (e.g., XEN907) scaffolds that dominate the Nav1.7 inhibitor field [1]. This structural divergence confers unique physicochemical properties: a molecular weight of 303.4 g/mol, cLogP of ~3.1, and 4 hydrogen bond acceptors [2]. These values align with favorable drug-like properties (Lipinski's Rule of Five) and suggest good membrane permeability and aqueous solubility. In contrast, PF-05089771 (MW ~500) and XEN907 (MW ~400) have higher molecular weights and may require more complex synthetic routes. The aminopyrimidinone scaffold also enables modular SAR exploration via functionalization at the head group [1].

Chemical accessibility
Context-dependent
MW 303.42 g/mol; multi-vendor availability
Comparators: 485–538 g/mol, limited supply
Lower molecular complexity and broad availability facilitate analog synthesis
Vendor catalog analysis; synthetic complexity inferred
chemical scaffold aminopyrimidinone physicochemical properties synthetic tractability

Nav1.7-IN-15 Serves as a Key Benchmark in Nav1.7 Inhibitor Development

Nav1.7-IN-15 (Compound 9) represents the culmination of an aminopyrimidinone lead optimization campaign that systematically improved Nav1.7 potency, selectivity, and PK properties [1]. As such, it serves as a benchmark for subsequent aminopyrimidinone-based Nav1.7 inhibitors. Its well-characterized profile allows researchers to contextualize new compounds within the same chemical series. For instance, the 0.42 μM IC50 for Nav1.7 and 0.2 μM for Nav1.5 provide a defined baseline against which to measure improvements in potency and selectivity achieved through further structural modifications.

benchmark compound lead optimization structure-activity relationship

Nav1.7-IN-15 Applications


State-Dependent Gating Electrophysiology

Nav1.7-IN-15 is ideally suited for patch-clamp electrophysiology experiments aimed at validating Nav1.7 as a target in cellular models of pain. Its state-dependent inhibition profile allows researchers to dissect the contribution of channel inactivation to the overall pharmacological effect [1]. The compound's moderate potency ensures that functional responses are measured within a workable concentration range, avoiding the need for extensive dilution series that can introduce variability. Furthermore, its known activity at Nav1.5 provides a convenient internal control for assessing isoform specificity within the same assay.

Oral Dosing in Rodent Pain Models

The minimal hERG liability and improved rat PK properties of Nav1.7-IN-15 make it a candidate for in vivo efficacy studies in rodent models of acute and chronic pain [1]. The >35-fold safety window (hERG IC50 / Nav1.7 IC50) reduces the risk of cardiovascular adverse events that can confound behavioral readouts [2]. Researchers can employ Nav1.7-IN-15 to establish proof-of-concept for Nav1.7 inhibition in pain models where a moderate level of target engagement is sufficient, or as a benchmark against which to compare more potent but potentially less safe inhibitors.

Dual Nav1.7/Nav1.5 Pharmacology & Cardiac Safety

As a lead-optimized compound from the aminopyrimidinone series, Nav1.7-IN-15 serves as an essential reference standard for medicinal chemistry programs developing next-generation Nav1.7 inhibitors [1]. Its defined potency (IC50 = 0.42 μM), selectivity (2.1-fold over Nav1.5), and PK profile provide a quantitative baseline for evaluating structural modifications. The aminopyrimidinone scaffold also offers versatile synthetic handles for further derivatization, enabling the rapid exploration of structure-activity relationships.

Aminopyrimidinone SAR Expansion

Nav1.7-IN-15's dual activity at Nav1.7 and Nav1.5 (IC50s of 0.42 μM and 0.2 μM, respectively) makes it a valuable addition to sodium channel selectivity panels [1]. It can be used as a positive control for Nav1.5 inhibition or as a comparator to assess the selectivity of novel Nav1.7 inhibitors. Its well-characterized state-dependent mechanism also helps calibrate assays designed to differentiate between state-dependent and state-independent blockers.

Application
Selection Property
Validation Focus
State-dependent gating electrophysiology
State-dependent modulation range
Intermediate inactivation state profiling
Oral rodent pain model studies
Rodent PK and hERG safety margin
Behavioral pain model endpoint monitoring
Dual Nav1.7/Nav1.5 pharmacology research
Modest isoform selectivity window
Cardiac Nav1.5 counter-screen validation
Aminopyrimidinone SAR expansion
Synthetic accessibility and commercial availability
Benchmarking against known Nav1.7 inhibitor data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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